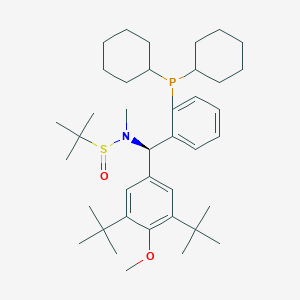
(R)-N-((R)-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-(®-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structural features, which include a combination of bulky tert-butyl groups, a methoxyphenyl moiety, and a dicyclohexylphosphanyl group. These structural elements contribute to its distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of (S)-N-(®-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the following steps:
Formation of the Methoxyphenyl Moiety:
Introduction of the Dicyclohexylphosphanyl Group: This step is achieved through a phosphine coupling reaction, where the dicyclohexylphosphanyl group is attached to the phenyl ring using a palladium-catalyzed cross-coupling reaction.
Formation of the Sulfinamide Group:
Industrial production methods for this compound may involve optimization of these synthetic steps to improve yield and scalability. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
(S)-N-(®-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfinamide group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-N-(®-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry, where it forms complexes with transition metals. These complexes are studied for their catalytic properties in various organic transformations.
Biology: In biological research, the compound is used to study protein-ligand interactions and enzyme inhibition. Its bulky structure and unique functional groups make it a valuable tool for probing the active sites of enzymes.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an inhibitor of specific enzymes involved in disease pathways. It is also studied for its pharmacokinetic properties and bioavailability.
Industry: In industrial applications, the compound is used as a precursor for the synthesis of advanced materials, including polymers and nanomaterials. Its unique chemical properties make it suitable for use in high-performance coatings and adhesives.
Mechanism of Action
The mechanism of action of (S)-N-(®-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bulky structure allows it to fit into the active sites of enzymes, where it can inhibit their activity by blocking substrate binding or interfering with catalytic residues. The dicyclohexylphosphanyl group can also participate in coordination with metal ions, further modulating the compound’s activity.
Comparison with Similar Compounds
(S)-N-(®-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide can be compared with other similar compounds, such as:
(S)-N-(®-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide: This compound has a diphenylphosphanyl group instead of a dicyclohexylphosphanyl group, which affects its steric and electronic properties.
(S)-N-(®-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(diisopropylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide: The diisopropylphosphanyl group in this compound provides different steric hindrance and electronic effects compared to the dicyclohexylphosphanyl group.
(S)-N-(®-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(dimethylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide: This compound has a dimethylphosphanyl group, which is smaller and less bulky than the dicyclohexylphosphanyl group, leading to different reactivity and binding properties.
The uniqueness of (S)-N-(®-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide lies in its combination of bulky tert-butyl groups, a methoxyphenyl moiety, and a dicyclohexylphosphanyl group, which together confer distinct steric and electronic properties that influence its reactivity and interactions with molecular targets.
Properties
Molecular Formula |
C39H62NO2PS |
|---|---|
Molecular Weight |
640.0 g/mol |
IUPAC Name |
N-[(R)-(3,5-ditert-butyl-4-methoxyphenyl)-(2-dicyclohexylphosphanylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C39H62NO2PS/c1-37(2,3)32-26-28(27-33(36(32)42-11)38(4,5)6)35(40(10)44(41)39(7,8)9)31-24-18-19-25-34(31)43(29-20-14-12-15-21-29)30-22-16-13-17-23-30/h18-19,24-27,29-30,35H,12-17,20-23H2,1-11H3/t35-,44?/m1/s1 |
InChI Key |
SEAVUEGEEBNFGF-HBUNMRBDSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)[C@H](C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N(C)S(=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N(C)S(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















